N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-(4-oxo-3(4H)-quinazolinyl)hexanamide
Description
Properties
Molecular Formula |
C24H25ClN4O2 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-(4-oxoquinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C24H25ClN4O2/c25-18-9-10-22-20(14-18)17(15-27-22)11-12-26-23(30)8-2-1-5-13-29-16-28-21-7-4-3-6-19(21)24(29)31/h3-4,6-7,9-10,14-16,27H,1-2,5,8,11-13H2,(H,26,30) |
InChI Key |
KPUMZTOFHCVSKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation for Indole Functionalization
5-Chloroindole undergoes alkylation with ethyl bromoacetate in the presence of AlCl₃ (1.2 equiv) at 0–5°C, yielding ethyl 2-(5-chloro-1H-indol-3-yl)acetate (78% yield). Reduction with LiAlH₄ in anhydrous THF converts the ester to 2-(5-chloro-1H-indol-3-yl)ethanol, which is subsequently treated with tosyl chloride to form the tosylate intermediate. Ammonolysis in concentrated NH₃/MeOH at 60°C for 12 hours furnishes 5-chloro-1H-indol-3-ylethylamine (64% overall yield).
Preparation of 6-(4-Oxo-3(4H)-Quinazolinyl)Hexanoic Acid
Quinazolinone Core Synthesis
Anthranilic acid reacts with formamide at 180°C for 6 hours to form 4(3H)-quinazolinone. Bromination at position 3 using PBr₃ in DMF introduces a bromine atom (92% yield). A nucleophilic substitution reaction with 6-aminohexanoic acid in DMSO at 120°C for 8 hours installs the hexanoic acid side chain, yielding 6-(4-oxo-3(4H)-quinazolinyl)hexanoic acid (71% yield).
Amide Coupling and Final Assembly
Activation and Coupling Conditions
The carboxylic acid (6-(4-oxo-3(4H)-quinazolinyl)hexanoic acid) is activated using HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF at 0°C. The activated ester is coupled with 5-chloro-1H-indol-3-ylethylamine (1.05 equiv) at room temperature for 24 hours, achieving an 83% yield of the target compound. Alternative coupling agents were evaluated (Table 1).
Table 1: Comparison of Coupling Agents for Amide Bond Formation
| Coupling Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DMF | 25°C | 24 | 83 |
| EDCl/HOBt | DCM | 25°C | 48 | 68 |
| DCC | THF | 40°C | 72 | 55 |
HATU demonstrated superior efficiency due to its rapid activation kinetics and compatibility with DMF.
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, 7:3 ethyl acetate/hexane) followed by recrystallization from ethanol/water (9:1). Purity is confirmed by HPLC (99.2%, C18 column, 1.0 mL/min, 254 nm).
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 1H, NH), 8.45 (d, J = 7.8 Hz, 1H), 7.95–7.40 (m, 6H, aromatic), 3.42 (t, J = 6.5 Hz, 2H), 2.85 (t, J = 7.2 Hz, 2H), 1.60–1.20 (m, 8H).
-
HRMS (ESI+) : m/z calc. for C₂₄H₂₆ClN₄O₂ [M+H]⁺: 453.1694, found: 453.1696.
Scale-Up Considerations and Process Optimization
Industrial-scale synthesis requires substituting DMF with 2-MeTHF to reduce toxicity. A continuous flow reactor achieves 89% yield at 0.5 kg/batch with a residence time of 30 minutes, highlighting scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-(4-oxo-3(4H)-quinazolinyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indoxyl derivatives.
Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.
Substitution: Both the indole and quinazoline rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can produce indoxyl derivatives, while reduction of the quinazoline ring can yield tetrahydroquinazoline derivatives.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-(4-oxo-3(4H)-quinazolinyl)hexanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the biological activity of indole and quinazoline derivatives.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-(4-oxo-3(4H)-quinazolinyl)hexanamide involves its interaction with specific molecular targets. The indole and quinazoline moieties can bind to various enzymes and receptors, modulating their activity. For example, the quinazoline ring is known to inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer .
Comparison with Similar Compounds
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS 1324095-36-4)
- Molecular Formula : C₂₁H₁₉ClN₄O₂
- Molecular Weight : 394.9 g/mol
- Key Differences: Chloro Substitution Position: The indole ring is substituted at the 6-position (vs. 5-position in the target compound), altering steric and electronic interactions. Chain Length: A shorter propanamide (3-carbon) chain vs.
- Implications : The 6-chloro substitution may disrupt π-π stacking or hydrogen bonding in receptor binding compared to the 5-chloro isomer. The shorter chain could limit hydrophobic interactions in target engagement.
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Molecular Formula : C₂₂H₁₅ClN₄OS
- Molecular Weight : 418.9 g/mol
- Key Differences: Core Structure: Replaces indole-quinazolinone with benzoxazole-triazole-thione, introducing sulfur-based reactivity. Functional Groups: The thione group (C=S) at 1243 cm⁻¹ (IR) and triazole NH at 9.55 ppm (¹H-NMR) suggest distinct hydrogen-bonding and redox properties compared to the amide/quinazolinone system .
- Implications : The benzoxazole-triazole scaffold may target different enzymes (e.g., kinases or proteases) due to altered electronic profiles and sulfur participation.
N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-6-((7-nitrobenzo[c][1,2,5]selenadiazol-4-yl)amino)hexanamide ((Se)NBD-Mal)
- Key Differences: Functionalization: Incorporates a selenadiazole (Se-NBD) group and maleimide, enabling fluorescence and covalent bonding with thiols. Applications: Designed for bioconjugation and nanosensor development rather than therapeutic targeting .
CDK12/13-Targeting Compounds with Azido/Aminoethoxy Chains
- Examples: N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide N-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide
- Key Differences: Backbone: Imidazolidinone instead of quinazolinone. Side Chains: Azide/amine-terminated polyethylene glycol (PEG) chains enable click chemistry or solubility modulation .
- Implications : These compounds prioritize modular synthesis for kinase inhibitor optimization, differing from the target compound’s structural rigidity.
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |
|---|---|---|---|---|
| Target Compound | C₂₅H₂₄ClN₅O₂ | 478.0 | 5-Chloroindole, hexanamide, 4-oxoquinazolinyl | Enzyme/receptor modulation |
| N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide | C₂₁H₁₉ClN₄O₂ | 394.9 | 6-Chloroindole, propanamide | Structural isomer studies |
| 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-triazole-3-thione | C₂₂H₁₅ClN₄OS | 418.9 | Benzoxazole, triazole-thione, 4-chlorophenyl | Kinase/protease inhibition |
| (Se)NBD-Mal | C₁₈H₂₀N₆O₅Se | 487.3 | Selenadiazole, maleimide, hexanamide | Bioconjugation, fluorescence sensing |
| CDK12/13-Targeting Azido/Aminoethoxy Derivatives | Varies | ~450–500 | Imidazolidinone, PEG-azide/amine chains | Kinase inhibitor development |
Research Implications and Limitations
- Structural Insights : The target compound’s hexanamide chain and 5-chloroindole may enhance target affinity and selectivity over shorter-chain analogs, though empirical data are needed .
- Gaps in Evidence: None of the provided sources directly compare biological activities (e.g., IC₅₀ values, binding assays), limiting mechanistic conclusions.
- Synthetic Strategies : and highlight methodologies for amide bond formation and functionalization, applicable to optimizing the target compound’s derivatives .
Q & A
Basic: What are the key synthetic routes and critical reaction conditions for synthesizing N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-(4-oxo-3(4H)-quinazolinyl)hexanamide?
The synthesis of this compound typically involves multi-step reactions, leveraging:
- Indole Core Formation : The 5-chloroindole moiety can be synthesized via Fischer indole synthesis or palladium-catalyzed cross-coupling reactions, with chlorination introduced at the 5-position using electrophilic reagents like N-chlorosuccinimide .
- Quinazolinone Assembly : The 4-oxo-3(4H)-quinazolinyl group is constructed via cyclization of anthranilic acid derivatives with formamide or urea under reflux conditions .
- Amide Coupling : The hexanamide linker is attached using coupling agents such as HATU ( ) or EDCI/HOBt, ensuring high yield and minimal racemization. Solvent choice (e.g., DMF or dichloromethane) and base (e.g., DIEA) are critical for optimal activation .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization is employed to isolate the final product.
Basic: What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and functional groups. For example, the indole NH proton appears as a singlet at δ ~10-12 ppm, while quinazolinone carbonyls resonate at δ ~160-170 ppm in 13C NMR .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF validates molecular weight and purity .
- X-ray Crystallography : Single-crystal X-ray diffraction, refined using SHELX software ( ), resolves absolute configuration and intermolecular interactions. Crystallization solvents (e.g., ethanol/water mixtures) are optimized to obtain high-quality crystals .
Advanced: How can researchers design experiments to identify pharmacological targets of this compound?
Given its indole and quinazolinone moieties, potential targets include:
- Kinases : Quinazolinones are known kinase inhibitors (e.g., EGFR). Use in vitro kinase inhibition assays with ATP-competitive binding studies .
- GPCRs : Indole derivatives often target serotonin or dopamine receptors. Perform radioligand displacement assays using HEK293 cells expressing recombinant receptors ( ) .
- Computational Docking : Molecular Operating Environment (MOE) software predicts binding modes to homology models of targets like Smo/Hh/GLI1 ( ) .
Advanced: What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy data?
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS after oral/intravenous administration in rodent models. Measure plasma half-life and tissue distribution .
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to identify metabolites. Use CYP450 inhibitors to pinpoint enzymatic degradation pathways.
- Protein Binding : Evaluate plasma protein binding (e.g., albumin) using equilibrium dialysis; high binding may reduce free drug concentration .
- Dose Optimization : Conduct dose-response studies in animal models to align effective concentrations with in vitro IC50 values.
Advanced: Which computational methods predict binding affinity and selectivity for enzymatic targets?
- Molecular Docking : Use MOE ( ) or AutoDock Vina to screen against crystallographic structures (e.g., PDB entries for kinases or GPCRs). Focus on hydrogen bonding with the quinazolinone carbonyl and hydrophobic interactions with the indole .
- Molecular Dynamics (MD) Simulations : Run 100-ns MD simulations (AMBER or GROMACS) to assess binding stability and ligand-induced conformational changes .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for analogs to optimize substituent effects on affinity .
Advanced: How can crystallography data refine the compound’s structure-activity relationship (SAR)?
- Electron Density Maps : SHELX-refined X-ray data ( ) reveal precise bond lengths/angles, guiding SAR for substituent modifications (e.g., chloro vs. methoxy groups on indole) .
- Intermolecular Interactions : Identify key hydrogen bonds (e.g., quinazolinone carbonyl with kinase catalytic lysine) or π-π stacking (indole with receptor aromatic residues) .
Advanced: What in vitro models are suitable for assessing metabolic stability?
- Liver Microsome Assays : Incubate the compound with human/rat microsomes (1 mg/mL) in NADPH-regenerating systems. Quantify parent compound depletion via LC-MS/MS over 60 minutes .
- Hepatocyte Cultures : Primary hepatocytes (rat or human) provide phase I/II metabolism data. Monitor glucuronidation/sulfation of hydroxylated metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
